molecular formula C17H23NO3S B2475637 2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid CAS No. 721406-48-0

2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid

Cat. No.: B2475637
CAS No.: 721406-48-0
M. Wt: 321.44
InChI Key: WJCIEXIEFPHIGF-UHFFFAOYSA-N
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Description

2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid is a chemical compound with the molecular formula C₁₇H₂₃NO₃S and a molecular weight of 321.43 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a cyclooctylcarbamoyl group via a sulfanyl bridge. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the benzoic acid moiety can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}benzoic acid
  • 2-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}benzoic acid
  • 2-{[(Cyclododecylcarbamoyl)methyl]sulfanyl}benzoic acid

Uniqueness

2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid is unique due to its cyclooctylcarbamoyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

2-[2-(cyclooctylamino)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c19-16(18-13-8-4-2-1-3-5-9-13)12-22-15-11-7-6-10-14(15)17(20)21/h6-7,10-11,13H,1-5,8-9,12H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCIEXIEFPHIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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